Mordant Orange 1

Catalog No.
S517981
CAS No.
2243-76-7
M.F
C13H9N3O5
M. Wt
287.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mordant Orange 1

CAS Number

2243-76-7

Product Name

Mordant Orange 1

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

InChI

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19)

InChI Key

YVJPMMYYRNHJAU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Alizarine Yellow R; C.I. 14030.

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]

The exact mass of the compound Alizarine Yellow R is 287.0542 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mordant Orange 1, also known as Alizarin Yellow R, is an azo dye belonging to the mordant dye class. Its core utility stems from its ability to form stable coordination complexes with metal ions, a process that is fundamental to its application in both textile dyeing and analytical chemistry. The compound is characterized by a 2-hydroxy-5-(p-nitrophenylazo)benzoic acid structure, which facilitates chelation. It is typically supplied as a yellow-orange to brown powder and is soluble in water and ethanol, but only slightly soluble in acetone. This solubility profile makes it suitable for aqueous processing, a key consideration in many industrial and laboratory workflows.

Substituting Mordant Orange 1 with other indicators or mordant dyes based on nominal class similarity can lead to process failures and inaccurate results. For instance, indicators like Eriochrome Black T, while also used in metal ion titrations, exhibit different pH-dependent color transitions and form complexes with a different range of metal ions. The stability of the dye solution itself is a critical procurement factor; aqueous solutions of Eriochrome Black T are known to be unstable and require fresh preparation, whereas Mordant Orange 1 offers more robust solution stability, reducing variability in routine analytical work. Furthermore, the specific chelating structure of Mordant Orange 1 (an o-hydroxy-azo-benzoic acid) dictates its unique metal-binding affinities and the resulting colorimetric properties of its metal complexes, which are not replicated by other mordant dyes with different functional group arrangements. This structural specificity is crucial for achieving reproducible shades in textile applications and predictable endpoints in titrations.

Defined pH Transition Range for Precise Endpoint Determination

Mordant Orange 1 exhibits a distinct color transition over a narrow, alkaline pH range, changing from yellow to red between pH 10.2 and 12.0. This sharp, visually identifiable endpoint is critical for accuracy in acid-base and complexometric titrations. In contrast, other indicators may have less distinct or broader transition ranges, increasing the uncertainty of endpoint detection.

Evidence DimensionpH Indicator Transition Range
Target Compound DatapH 10.2 (Yellow) to 12.0 (Red)
Comparator Or BaselineEriochrome Black T: Blue at pH 10, turns red in the presence of metal ions like Ca²⁺ and Mg²⁺, with a pKa of 6.2 and 11.55.
Quantified DifferenceProvides a specific, narrow 1.8-unit pH window for its primary color change, unlike the multi-pKa system of Eriochrome Black T which is dependent on metal ion presence for its key indicative shift.
ConditionsAqueous solution at 25°C.

A well-defined and narrow pH transition range reduces ambiguity and improves the reproducibility of titrimetric analyses, a key factor for quality control labs.

Superior Aqueous and Ethanolic Solubility for Simplified Stock Preparation and Handling

Mordant Orange 1 is documented as soluble in both water and ethanol, facilitating the preparation of stable indicator and dyeing solutions without requiring complex solvent systems. This contrasts with many organic dyes and indicators that have limited aqueous solubility, complicating their use in standard laboratory and industrial processes. For example, Eriochrome Black T is also soluble in water and alcohol but its aqueous solutions are notably unstable and prone to decomposition.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in water and ethanol; slightly soluble in acetone; insoluble in other organic solvents.
Comparator Or BaselineEriochrome Black T: Soluble in water and alcohol, but insoluble in common organic solvents. Its aqueous solutions are unstable.
Quantified DifferenceOffers practical solubility in common, low-toxicity solvents with better solution stability compared to substitutes like Eriochrome Black T.
ConditionsStandard laboratory conditions (room temperature).

High solubility in water and ethanol simplifies stock solution preparation, reduces reliance on harsh organic solvents, and ensures solution stability, which is critical for reproducible manufacturing and analytical testing.

High Thermal Stability for Demanding Process Conditions

Mordant Orange 1 demonstrates high thermal stability, with a reported melting point of >300 °C and a decomposition temperature of 255 °C. This thermal robustness is advantageous in applications such as textile dyeing, where elevated temperatures are often required for dye fixation and processing. This stability ensures that the dye's chromophoric structure remains intact throughout the manufacturing process, leading to consistent color outcomes.

Evidence DimensionThermal Stability
Target Compound DataMelting Point: >300 °C; Decomposition: 255 °C (dec).
Comparator Or BaselineGeneral thermal stability is a key performance requirement for dyes used in high-temperature industrial processes.
Quantified DifferenceThe high melting and decomposition points indicate suitability for processes that operate at elevated temperatures.
ConditionsStandard thermal analysis.

High thermal stability allows for a wider processing window in applications like textile dyeing and manufacturing of colored plastics, preventing degradation and ensuring final product quality and color consistency.

Indicator for Alkalimetric and Complexometric Titrations

The well-defined pH transition between 10.2 and 12.0 makes Mordant Orange 1 a reliable choice for endpoint determination in titrations conducted in alkaline conditions. Its good solubility and solution stability in water and ethanol simplify the preparation of indicator solutions for routine use in quality control and analytical laboratories.

Dyeing of Protein Fibers and Nylon

As a mordant dye, it is primarily used for dyeing wool, silk, and nylon, where it forms stable metal complexes on the fiber, enhancing color fastness. Its high thermal stability ensures it can withstand the conditions of industrial dyeing processes without degradation.

Biological Staining and Histology

Mordant Orange 1 is used as a biological stain, particularly in histology. Its ability to complex with metallic mordants allows for the differential staining of cellular components, leveraging its specific binding and colorimetric properties.

Manufacturing of Colored Products

Beyond textiles, this dye is utilized in the coloration of materials such as leather, paper, and in the formulation of paints and lacquers. Its stability and solubility profile make it a versatile colorant for various manufacturing processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS]

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

287.05422040 Da

Monoisotopic Mass

287.05422040 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OBF2VZO457

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2048 of 2086 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2243-76-7

Wikipedia

Alizarine_Yellow_R

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhenqian Z, Sihler S, Ziener U. Alizarin Yellow R (AYR) as compatible stabilizer for miniemulsion polymerization. J Colloid Interface Sci. 2017 Dec 1;507:337-343. doi: 10.1016/j.jcis.2017.08.007. Epub 2017 Aug 3. PubMed PMID: 28803027.
2: Cui MH, Cui D, Gao L, Cheng HY, Wang AJ. Efficient azo dye decolorization in a continuous stirred tank reactor (CSTR) with built-in bioelectrochemical system. Bioresour Technol. 2016 Oct;218:1307-11. doi: 10.1016/j.biortech.2016.07.135. Epub 2016 Jul 30. PubMed PMID: 27497830.
3: Cui MH, Cui D, Lee HS, Liang B, Wang AJ, Cheng HY. Effect of electrode position on azo dye removal in an up-flow hybrid anaerobic digestion reactor with built-in bioelectrochemical system. Sci Rep. 2016 Apr 28;6:25223. doi: 10.1038/srep25223. PubMed PMID: 27121278; PubMed Central PMCID: PMC4848485.
4: Sun Q, Li ZL, Wang YZ, Yang CX, Chung JS, Wang AJ. Cathodic bacterial community structure applying the different co-substrates for reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2016 May;208:64-72. doi: 10.1016/j.biortech.2016.02.003. Epub 2016 Feb 6. PubMed PMID: 26922314.
5: Sun Q, Li Z, Wang Y, Cui D, Liang B, Thangavel S, Chung JS, Wang A. A horizontal plug-flow baffled bioelectrocatalyzed reactor for the reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2015 Nov;195:73-7. doi: 10.1016/j.biortech.2015.06.086. Epub 2015 Jun 25. PubMed PMID: 26142821.
6: Cui D, Guo YQ, Lee HS, Wu WM, Liang B, Wang AJ, Cheng HY. Enhanced decolorization of azo dye in a small pilot-scale anaerobic baffled reactor coupled with biocatalyzed electrolysis system (ABR-BES): a design suitable for scaling-up. Bioresour Technol. 2014 Jul;163:254-61. doi: 10.1016/j.biortech.2014.03.165. Epub 2014 Apr 13. PubMed PMID: 24821204.
7: Zolgharnein J, Asanjrani N, Bagtash M, Azimi G. Multi-response optimization using Taguchi design and principle component analysis for removing binary mixture of alizarin red and alizarin yellow from aqueous solution by nano γ-alumina. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:291-300. doi: 10.1016/j.saa.2014.01.100. Epub 2014 Feb 15. PubMed PMID: 24608013.
8: Cui D, Guo YQ, Cheng HY, Liang B, Kong FY, Lee HS, Wang AJ. Azo dye removal in a membrane-free up-flow biocatalyzed electrolysis reactor coupled with an aerobic bio-contact oxidation reactor. J Hazard Mater. 2012 Nov 15;239-240:257-64. doi: 10.1016/j.jhazmat.2012.08.072. Epub 2012 Sep 4. PubMed PMID: 23009797.
9: Liang B, Yao Q, Cheng H, Gao S, Kong F, Cui D, Guo Y, Ren N, Lee DJ, Wang A. Enhanced degradation of azo dye alizarin yellow R in a combined process of iron-carbon microelectrolysis and aerobic bio-contact oxidation. Environ Sci Pollut Res Int. 2012 Jun;19(5):1385-91. doi: 10.1007/s11356-012-0785-4. Epub 2012 Jun 20. Erratum in: Environ Sci Pollut Res Int. 2013 Feb;20(2):1206. Lee, Duu-Jong [added]. PubMed PMID: 22743988.
10: Shiri S, Delpisheh A, Haeri A, Poornajaf A, Golzadeh B, Shiri S. Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. Anal Chem Insights. 2010 Dec 20;5:47-52. doi: 10.4137/ACI.S5948. Erratum in: Anal Chem Insights. 2011;6:45. PubMed PMID: 21234287; PubMed Central PMCID: PMC3018889.
11: Ihara K, Hasegawa S, Naito K. The separation of aluminum(III) ions from the aqueous solution on membrane filter using Alizarin Yellow R. Talanta. 2008 May 30;75(4):944-9. doi: 10.1016/j.talanta.2007.12.047. Epub 2008 Jan 14. PubMed PMID: 18585167.
12: Zhang H, Wang XM, Wang QC, Shi RM, Ding LS. [Fluorescence study on the interaction of alizarin yellow R and bovine serum albumin in alkali solution]. Guang Pu Xue Yu Guang Pu Fen Xi. 2006 Aug;26(8):1508-12. Chinese. PubMed PMID: 17058958.
13: Tang HA, Wang XF, Lei XY, Yang RD. [Studies on the preparation, characterization and fluorescence property of rare Earth with alizarin yellow R]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004 Aug;24(8):975-7. Chinese. PubMed PMID: 15766123.
14: Bhuyan R, Saikia CN. Isolation of colour components from native dye-bearing plants in northeastern India. Bioresour Technol. 2005 Feb;96(3):363-72. PubMed PMID: 15474939.
15: Shama SA, Amin AS. Spectrophotometric microdetermination of nefopam, mebevrine and phenylpropanolamine hydrochloride in pharmaceutical formulations using alizarins. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jul;60(8-9):1769-74. PubMed PMID: 15248949.
16: Amin AS. Spectrophotometric determination of piroxicam and tenoxicam in pharmaceutical formulations using alizarin. J Pharm Biomed Anal. 2002 Jul 20;29(4):729-36. PubMed PMID: 12093502.
17: Zhou YC, Zheng RL. Phenolic compounds and an analog as superoxide anion scavengers and antioxidants. Biochem Pharmacol. 1991 Aug 22;42(6):1177-9. PubMed PMID: 1653565.
18: Brown JP, Roehm GW, Brown RJ. Mutagenicity testing of certified food colors and related azo, xanthene and triphenylmethane dyes with the Salmonella/microsome system. Mutat Res. 1978 Jan;56(3):249-71. PubMed PMID: 342943.

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